Ccris 2964
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Overview
Description
Ccris 2964, also known by its chemical name Oxireno[5,6]benzo[1,2-f]quinoline-2,3-diol,1a,2,3,9c-tetrahydro, is a compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ccris 2964 involves multiple steps, starting with the preparation of the core structure through cyclization reactions. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. The final steps often involve oxidation or reduction reactions to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Ccris 2964 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ccris 2964 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ccris 2964 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ccris 2964 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include:
Oxireno[5,6]benzo[1,2-f]quinoline derivatives: These compounds share a similar core structure but may have different functional groups.
Quinoline-based compounds: These compounds have a quinoline core and may exhibit similar chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6,12-dihydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-10-7-3-4-8-6(2-1-5-14(8)17)9(7)12-13(18-12)11(10)16/h1-5,16-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBZVLDFOLCMJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922898 |
Source
|
Record name | 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119239-64-4 |
Source
|
Record name | anti-Benzo(f)quinoline-7,8-diol-9,10-epoxide N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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